molecular formula C13H19NO5S B589087 2-Hydroxy Probenecid CAS No. 28242-02-6

2-Hydroxy Probenecid

Cat. No.: B589087
CAS No.: 28242-02-6
M. Wt: 301.357
InChI Key: LSENJUHYDIWQAU-UHFFFAOYSA-N
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Description

2-Hydroxy Probenecid is a sulfonamide derivative of benzoic acid. It is known for its unique chemical structure, which includes a sulfamoyl group attached to a benzoic acid core. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Probenecid typically involves the reaction of 4-sulfamoylbenzoic acid with 2-hydroxypropylamine and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-sulfamoylbenzoic acid

    Reagents: 2-hydroxypropylamine, propylamine

    Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Probenecid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy Probenecid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy Probenecid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: A simpler sulfonamide derivative of benzoic acid.

    4-[(2-Hydroxyethyl)sulfamoyl]benzoic acid: Similar structure with an ethyl group instead of a propyl group.

    4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid: Lacks the additional propyl group.

Uniqueness

2-Hydroxy Probenecid is unique due to the presence of both 2-hydroxypropyl and propyl groups attached to the sulfamoyl moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-[2-hydroxypropyl(propyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSENJUHYDIWQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90780349
Record name 4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90780349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28242-02-6
Record name 4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90780349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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